Methyl 5-(2-amino-3-nitropyridin-4-yl)-2-methylbenzoate
Description
Methyl 5-(2-amino-3-nitropyridin-4-yl)-2-methylbenzoate (CAS: 1956354-82-7) is a heterocyclic benzoate ester with a molecular formula of C₁₄H₁₃N₃O₄ and a molecular weight of 287.27 g/mol . Its structure features a 2-methylbenzoate core substituted at the 5-position with a 2-amino-3-nitropyridin-4-yl group. The nitro (NO₂) and amino (NH₂) groups on the pyridine ring create a unique electronic environment, with the nitro group acting as a strong electron-withdrawing substituent and the amino group providing electron-donating character.
Properties
IUPAC Name |
methyl 5-(2-amino-3-nitropyridin-4-yl)-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-8-3-4-9(7-11(8)14(18)21-2)10-5-6-16-13(15)12(10)17(19)20/h3-7H,1-2H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOYWXLOZWRJFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NC=C2)N)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-amino-3-nitropyridin-4-yl)-2-methylbenzoate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2-methylbenzoic acid to introduce the nitro group. This is followed by esterification to form the methyl ester. The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Finally, the amino group is introduced into the pyridine ring through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-amino-3-nitropyridin-4-yl)-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Methyl 5-(2-amino-3-nitropyridin-4-yl)-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 5-(2-amino-3-nitropyridin-4-yl)-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations that activate or deactivate its biological activity.
Comparison with Similar Compounds
Structural and Electronic Features
The compound belongs to a broader class of substituted benzoates. Key structural analogs and their differentiating features include:
Key Observations :
- The nitro and amino groups in the target compound introduce dual electronic effects (electron-withdrawing and donating), which are absent in simpler analogs like M2MB or M2NB .
- Pyridine vs. Benzene : The pyridine ring in the target compound provides a heteroaromatic system, contrasting with purely aromatic analogs like M2MB or M3MOB. This may influence solubility, reactivity, and binding interactions .
Physicochemical Properties
- Solubility : The nitro group in the target compound likely reduces solubility in polar solvents compared to M2MB (methyl-substituted) or M3MOB (methoxy-substituted), which have more lipophilic or polar substituents, respectively .
- Stability: The nitro group may confer thermal instability under reducing conditions, whereas amino groups in analogs like tert-butyl 5-amino-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzoate () are stabilized by bulky substituents .
Reactivity and Functionalization
- Nitro Group Reduction: The 3-nitro group in the target compound could be reduced to an amine, enabling conjugation or derivatization, a feature absent in non-nitro analogs like M2MB .
- Amino Group Reactivity: The 2-amino group may participate in Schiff base formation or acylation, similar to intermediates in (e.g., methyl 4-isopropyl-5-(5-(((4-methoxybenzyl)oxy)methyl)-4H-1,2,4-triazol-3-yl)-2-methylbenzoate) .
Biological Activity
Methyl 5-(2-amino-3-nitropyridin-4-yl)-2-methylbenzoate, a compound with the molecular formula and a molecular weight of 287.27 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its antibacterial, anthelmintic, and cytotoxic properties based on various studies.
- Molecular Formula :
- Molecular Weight : 287.27 g/mol
- CAS Number : 1956354-82-7
Biological Activity Overview
The biological activities of this compound have been evaluated through various assays focusing on its antibacterial, anthelmintic, and cytotoxic effects.
Antibacterial Activity
Several studies have reported the antibacterial properties of compounds related to this compound. For instance, derivatives containing similar structural motifs have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 16 μg/mL to higher concentrations depending on structural variations.
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 16 |
| Compound B | Bacillus subtilis | 32 |
| Compound C | Escherichia coli | >64 |
Anthelmintic Activity
Anthelmintic assays indicate that compounds with similar structural characteristics exhibit varying degrees of effectiveness against earthworms (Pheretima posthuma). The paralysis and death times are critical metrics for evaluating anthelmintic potency.
| Compound | Paralysis Time (min) | Death Time (min) |
|---|---|---|
| Compound D | 3.6 | 8.1 |
| Compound E | >15 | Not observed |
These results suggest that while some derivatives show promising anthelmintic activity, others may not be effective.
Cytotoxic Activity
Cytotoxicity assays using cell lines such as DLD-1 and T24 have demonstrated that certain derivatives can inhibit cell proliferation effectively. For example, compounds derived from similar structures have shown IC50 values indicating their ability to induce cell death at specific concentrations.
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| DLD-1 | Compound F | 4.4 |
| T24 | Compound G | 13.1 |
| SH-SY-5Y | Compound H | 11.4 |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with biological targets. These studies reveal that the compound can form significant interactions with key amino acids in target proteins, which is crucial for its biological activity.
Case Studies
Recent research has highlighted the synthesis and evaluation of various derivatives related to this compound. For instance, a study focused on synthesizing a series of pyridine-based compounds found that modifications in the side chains significantly influenced antibacterial activity. The findings suggest a structure–activity relationship that can guide future drug development efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
